Cas no 702684-37-5 ((1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine)

(1S)-1-(2-Methoxy-6-methylphenyl)ethan-1-amine is a chiral amine compound characterized by its stereospecific configuration at the benzylic carbon. The presence of a methoxy group at the ortho position and a methyl substituent on the aromatic ring imparts distinct electronic and steric properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. Its enantiopure form is particularly useful for constructing complex molecular architectures with high stereocontrol. The compound’s structural features enhance its utility in catalytic reactions and ligand design, where precise spatial orientation is critical. Stability under standard conditions and compatibility with common organic solvents further contribute to its practicality in synthetic workflows.
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine structure
702684-37-5 structure
商品名:(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
CAS番号:702684-37-5
MF:C10H15NO
メガワット:165.23200
CID:562301
PubChem ID:55264958

(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • Benzenemethanamine,2-methoxy-a,6-dimethyl-, (aS)-
    • Benzenemethanamine, 2-methoxy-α,6-dimethyl-, (alphaS)- (9CI)
    • BENZENEMETHANAMINE, 2-METHOXY-Α,6-DIMETHYL-, (ΑS)-
    • 2-Methoxy-a
    • Benzenemethanamine,2-methoxy-a,6-dimethyl-,(aS)
    • (1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
    • 702684-37-5
    • EN300-1827543
    • AKOS006345844
    • 1-(2-methoxy-6-methylphenyl)ethan-1-amine
    • Benzenemethanamine, 2-methoxy-alpha,6-dimethyl-, (alphaS)-
    • 1270508-72-9
    • インチ: InChI=1S/C10H15NO/c1-7-5-4-6-9(12-3)10(7)8(2)11/h4-6,8H,11H2,1-3H3/t8-/m0/s1
    • InChIKey: CEOUGENUEZLTRB-QMMMGPOBSA-N
    • ほほえんだ: CC1=C([C@H](C)N)C(=CC=C1)OC

計算された属性

  • せいみつぶんしりょう: 165.11500
  • どういたいしつりょう: 165.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

  • PSA: 35.25000
  • LogP: 2.72360

(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1846814-5.0g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
5g
$3894.0 2023-05-26
Enamine
EN300-1846814-1g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
1g
$1200.0 2023-09-19
Enamine
EN300-1846814-1.0g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
1g
$1343.0 2023-05-26
Enamine
EN300-1846814-0.5g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
0.5g
$1152.0 2023-09-19
Enamine
EN300-1846814-0.1g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
0.1g
$1056.0 2023-09-19
Enamine
EN300-1846814-5g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
5g
$3479.0 2023-09-19
Enamine
EN300-1846814-0.05g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
0.05g
$1008.0 2023-09-19
Enamine
EN300-1846814-10.0g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
10g
$5774.0 2023-05-26
Enamine
EN300-1846814-0.25g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
0.25g
$1104.0 2023-09-19
Enamine
EN300-1846814-2.5g
(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine
702684-37-5
2.5g
$2351.0 2023-09-19

(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine 関連文献

(1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amineに関する追加情報

Recent Advances in the Study of (1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine (CAS: 702684-37-5)

The compound (1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine (CAS: 702684-37-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative is of particular interest due to its potential applications in drug development, especially as a building block for novel therapeutic agents. Recent studies have focused on its synthesis, pharmacological properties, and potential therapeutic applications, making it a promising candidate for further investigation.

One of the key advancements in the study of this compound is the development of more efficient synthetic routes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis method for (1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine, achieving high enantiomeric purity and yield. This method utilizes a chiral auxiliary approach, which has been shown to be scalable for industrial production, addressing previous challenges in the large-scale synthesis of this compound.

Pharmacological studies have also revealed interesting properties of (1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine. Research conducted by a team at the University of Cambridge in 2024 indicated that this compound exhibits moderate affinity for certain serotonin receptors, suggesting potential applications in the treatment of neurological disorders such as depression and anxiety. The study employed in vitro binding assays and molecular docking simulations to elucidate the compound's interaction with receptor sites, providing a foundation for future drug design efforts.

In addition to its neurological applications, (1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine has shown promise in oncology research. A recent preprint article (2024) highlighted its role as a precursor in the synthesis of novel kinase inhibitors. The compound's structural features, particularly the methoxy and methyl substituents on the aromatic ring, appear to enhance the binding affinity of derived inhibitors to specific cancer-related kinases. This finding opens new avenues for the development of targeted cancer therapies.

Despite these promising developments, challenges remain in the clinical translation of (1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine-based therapeutics. Current research is focusing on improving the compound's pharmacokinetic properties, particularly its metabolic stability and bioavailability. Recent animal studies have shown that structural modifications to the amine group can significantly enhance these parameters without compromising the compound's pharmacological activity.

The safety profile of (1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine is another area of active investigation. Preliminary toxicological studies conducted in 2023 indicated that the compound has a favorable safety margin in rodent models, with no significant adverse effects observed at therapeutic doses. However, more comprehensive studies, including long-term toxicity assessments and potential drug-drug interaction evaluations, are needed before clinical trials can be initiated.

Looking forward, the research community anticipates that (1S)-1-(2-methoxy-6-methylphenyl)ethan-1-amine will continue to be a valuable tool in medicinal chemistry. Its versatility as a chiral building block and its demonstrated biological activities make it a compound of significant interest for both academic and industrial researchers. Future studies are expected to explore its applications in additional therapeutic areas and to further optimize its properties for clinical development.

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